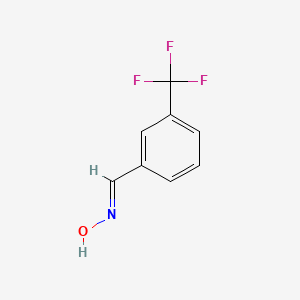
3-(Trifluoromethyl)benzaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzaldoxime is an organic compound with the molecular formula C8H6F3NO. It is a derivative of benzaldoxime where a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Métodos De Preparación
3-(Trifluoromethyl)benzaldoxime can be synthesized through several methods. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like ethanol or methanol at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(Trifluoromethyl)benzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-(trifluoromethyl)benzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the oxime group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium carbonate. The major products formed from these reactions include 3-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzylamine .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethyl)benzaldoxime exerts its effects involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact molecular pathways involved are still under investigation, but it is believed that the trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)benzaldoxime can be compared with other similar compounds such as:
3-(Trifluoromethyl)benzaldehyde: The precursor in the synthesis of this compound.
3-(Trifluoromethyl)benzoic acid: A product of the oxidation of this compound.
3-(Trifluoromethyl)benzylamine: A product of the reduction of this compound.
The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
154238-37-6 |
|---|---|
Fórmula molecular |
C8H6F3NO |
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
(NZ)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5- |
Clave InChI |
GIONPAPDKZQLTK-XGICHPGQSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NO |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)/C=N\O |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


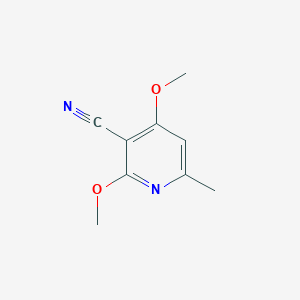
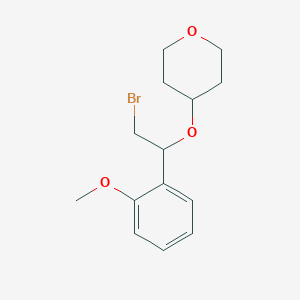
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate](/img/structure/B3034222.png)
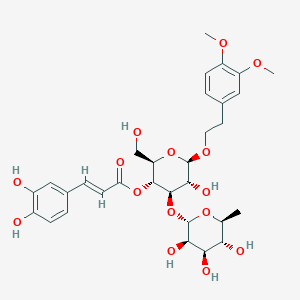
![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)
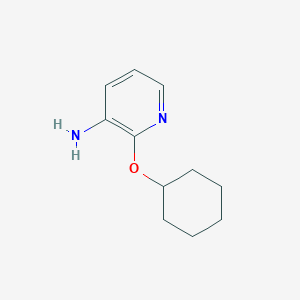
![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)
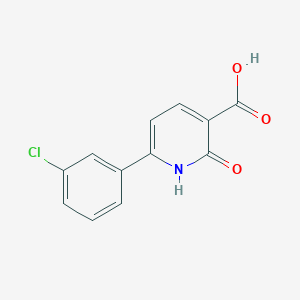
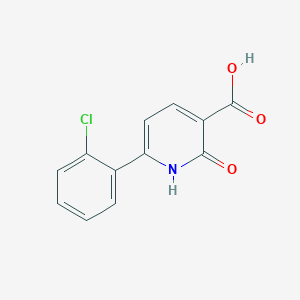

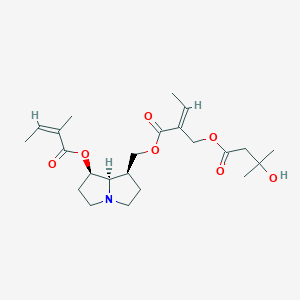
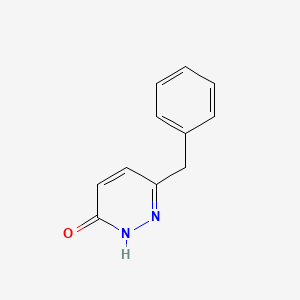
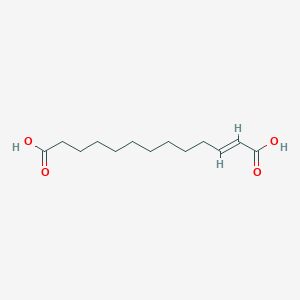
![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)
